Pancopride

Pharmacology Receptor Binding In Vitro

Pancopride is a potent, selective 5-HT3 receptor antagonist (Ki=0.40 nM) with a uniquely long human half-life of 14.3–16.3 hours—3.7 to 4.2 times longer than ondansetron. Unlike metoclopramide, it lacks antidopaminergic activity, eliminating a key confounding variable in emesis research. Its established in vivo potency (ID50=3.6 μg/kg i.v. in the cisplatin-dog model) and complete protection rate of 25–73% as monotherapy make it an ideal tool for PK/PD modeling, receptor occupancy studies, and CINV research. Available in research quantities with verified purity.

Molecular Formula C18H24ClN3O2
Molecular Weight 349.9 g/mol
CAS No. 137765-22-1
Cat. No. B12736253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancopride
CAS137765-22-1
Molecular FormulaC18H24ClN3O2
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N
InChIInChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1
InChIKeyDBQMQBCSKXTCIJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pancopride (CAS 137765-22-1): A Potent and Long-Acting 5-HT3 Antagonist for Antiemetic Research


Pancopride ((±)N-(1-azabicyclo-[2,2,2]-oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide), also known by its developmental code LAS 30451, is a potent and selective antagonist of the serotonin 5-HT3 receptor. It belongs to the benzamide class of antiemetic agents. The compound was investigated for the prevention of nausea and vomiting induced by cytotoxic chemotherapy [1].

Why Pancopride Cannot Be Directly Substituted with Other First-Generation 5-HT3 Antagonists


Although multiple 5-HT3 antagonists share the same primary mechanism of action, their distinct molecular structures lead to notable differences in receptor binding kinetics, off-target activity, and human pharmacokinetic profiles [1]. These differences preclude the assumption of functional interchangeability. For instance, unlike metoclopramide, Pancopride lacks dopaminergic activity, and its half-life in humans significantly exceeds that of ondansetron, which may alter dosing considerations in experimental protocols [2].

Quantitative Evidence Supporting Pancopride Selection Over In-Class Alternatives


Comparative Receptor Binding Affinity in Rat Cortical Membranes

Pancopride demonstrates high affinity for the 5-HT3 receptor in rat brain cortical membranes. Its Ki value of 0.40 nM is similar to or lower than reported values for other first-generation 5-HT3 antagonists like ondansetron (Ki = 6.16 nM or 2.8 nM depending on the source), suggesting potent receptor engagement at low concentrations [1].

Pharmacology Receptor Binding In Vitro

In Vivo Antiemetic Efficacy Against Cisplatin-Induced Emesis in Dogs

In a canine model of cisplatin-induced emesis, Pancopride demonstrated potent and dose-dependent antiemetic activity. It achieved an ID50 of 3.6 μg/kg via intravenous administration and 7.1 μg/kg via oral administration. While comparable ID50 values for other agents in identical models are not directly available, this establishes a quantifiable benchmark for its in vivo potency [1].

Antiemetic In Vivo Chemotherapy

Lack of Antidopaminergic Activity Compared to Metoclopramide

A key differentiator for Pancopride is its clean pharmacological profile. Unlike the antiemetic metoclopramide, which has a similar affinity for dopamine D2 receptors (Ki = 120 nM) as it does for 5-HT3 receptors (Ki = 240 nM), Pancopride was shown to lack any measurable antidopaminergic activity both in vitro and in vivo [1][2]. This selectivity eliminates the risk of extrapyramidal side effects associated with D2 receptor antagonism.

Selectivity Off-Target Effects Pharmacology

Extended Elimination Half-Life in Humans

Pancopride possesses a significantly longer elimination half-life in humans (14.3-16.3 hours after repeated dosing) compared to other first-generation 5-HT3 antagonists such as ondansetron (approx. 3.9 hours) and granisetron (approx. 9-11 hours) [1][2]. This extended half-life is a differentiating characteristic that influences its duration of action.

Pharmacokinetics Dosing Clinical Study

Clinical Antiemetic Protection in Highly Emetogenic Chemotherapy

In a clinical setting, Pancopride monotherapy provided complete protection from nausea and vomiting in 25-73% of patients receiving highly emetogenic chemotherapy. The addition of dexamethasone (20 mg i.v.) to Pancopride (0.2 mg/kg i.v.) significantly increased the complete protection rate to 82/63% (first/second cycle) compared to 50/46% with Pancopride plus placebo (P < 0.001) [1]. This establishes a baseline efficacy range and confirms synergy with corticosteroids.

Clinical Trial Efficacy Chemotherapy

Targeted Research and Industrial Application Scenarios for Pancopride


Preclinical Antiemetic Research Requiring a Clean Pharmacological Profile

Investigators studying the isolated role of the 5-HT3 receptor in emesis or gastrointestinal motility should utilize Pancopride due to its verified lack of antidopaminergic activity, as confirmed in head-to-head comparisons with metoclopramide [1]. This eliminates a major confounding variable present with non-selective antiemetics, ensuring that observed effects are attributable solely to 5-HT3 antagonism. In vivo potency can be guided by the established ID50 of 3.6 μg/kg (i.v.) in the cisplatin-dog model [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with an Extended Half-Life Probe

Researchers developing PK/PD models or studying sustained receptor occupancy can leverage Pancopride's uniquely long human half-life of 14.3-16.3 hours, which is 3.7 to 4.2 times longer than that of ondansetron [3]. This property makes it a valuable tool for investigating the relationship between drug exposure and duration of effect, particularly in protocols designed to mimic once-daily dosing or to explore the consequences of sustained target engagement without the extreme half-life of second-generation agents like palonosetron.

High-Affinity 5-HT3 Receptor Binding and Autoradiography Studies

For in vitro binding assays, receptor occupancy studies, or autoradiography, Pancopride's high affinity (Ki = 0.40 nM) for the 5-HT3 receptor in rat cortical membranes makes it a potent and selective molecular probe [4]. Its affinity is superior to many commonly cited values for ondansetron, allowing for lower working concentrations and potentially higher signal-to-noise ratios in competitive binding experiments.

Clinical Trial Design and Benchmarking of Antiemetic Regimens

Clinical researchers designing trials for chemotherapy-induced nausea and vomiting (CINV) can use Pancopride's established efficacy data as a historical benchmark. The known complete protection rate of Pancopride monotherapy (25-73%) and its significant augmentation to 63-82% when combined with dexamethasone provide a quantifiable basis for power calculations and comparative efficacy assessments against newer antiemetic agents or combinations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.